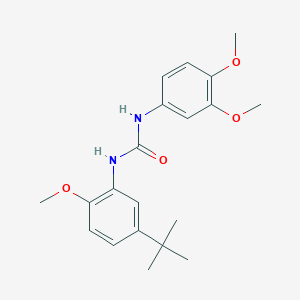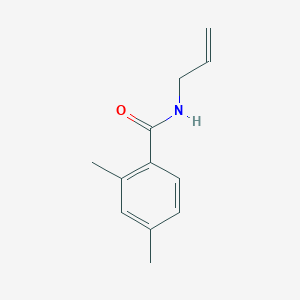
1-(5-Tert-butyl-2-methoxyphenyl)-3-(3,4-dimethoxyphenyl)urea
Übersicht
Beschreibung
1-(5-Tert-butyl-2-methoxyphenyl)-3-(3,4-dimethoxyphenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Tert-butyl-2-methoxyphenyl)-3-(3,4-dimethoxyphenyl)urea typically involves the reaction of 5-tert-butyl-2-methoxyaniline with 3,4-dimethoxyphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to increase yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction rate and product purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Tert-butyl-2-methoxyphenyl)-3-(3,4-dimethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation of methoxy groups can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of specific enzymes or receptors.
Medicine: As a candidate for drug development, particularly for its potential anti-inflammatory or anticancer properties.
Industry: As an intermediate in the production of agrochemicals, dyes, or polymers.
Wirkmechanismus
The mechanism of action of 1-(5-Tert-butyl-2-methoxyphenyl)-3-(3,4-dimethoxyphenyl)urea depends on its specific interactions with molecular targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Methoxyphenyl)-3-(3,4-dimethoxyphenyl)urea: Similar structure but with a different substituent on the aromatic ring.
1-(5-Tert-butyl-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)urea: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
1-(5-Tert-butyl-2-methoxyphenyl)-3-(3,4-dimethoxyphenyl)urea is unique due to the specific combination of substituents on the aromatic rings, which can influence its chemical reactivity and potential applications. The presence of tert-butyl and methoxy groups can affect its solubility, stability, and interactions with biological targets.
Eigenschaften
IUPAC Name |
1-(5-tert-butyl-2-methoxyphenyl)-3-(3,4-dimethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c1-20(2,3)13-7-9-16(24-4)15(11-13)22-19(23)21-14-8-10-17(25-5)18(12-14)26-6/h7-12H,1-6H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPQXSCJRDUHDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)NC(=O)NC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4691665.png)
![2-[1-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4691666.png)
![N-(2,5-dimethoxyphenyl)-2-{[5-(furan-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4691672.png)
![2-{[5-benzyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-iodo-2,6-dimethylphenyl)acetamide](/img/structure/B4691677.png)
![1-ETHYL-5-METHYL-N~4~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4691681.png)

![(5E)-5-[[1-[3-(4-chlorophenoxy)propyl]indol-3-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4691692.png)
![1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B4691701.png)
![(Z)-N-butyl-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-(4-propan-2-yloxyphenyl)prop-2-enamide](/img/structure/B4691722.png)
![(2-Methylcyclopropyl)[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone](/img/structure/B4691729.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[4-(2-furylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4691749.png)
![8-METHYL-2-(PYRIDIN-3-YL)-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}QUINOLINE-4-CARBOXAMIDE](/img/structure/B4691753.png)
![{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE](/img/structure/B4691757.png)

